![molecular formula C18H22Cl2N4O3S B2506213 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride CAS No. 1217111-94-8](/img/structure/B2506213.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

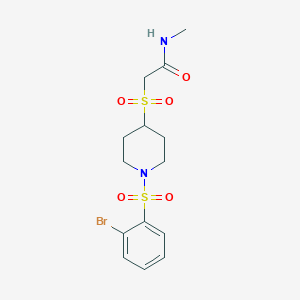

The compound "N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds that include benzothiazole and acetamide groups. These types of compounds are often explored for their potential as drug precursors due to their structural complexity and functional diversity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a group of drug precursors that include the benzothiazole acetamide moiety were synthesized by reacting imidazole-thione derivatives with chloroacetamide compounds. The structures of these synthesized compounds were confirmed using various analytical techniques such as 1H NMR, FTIR, MS, and elemental analysis . Although the exact synthesis of the compound is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of a related compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," has been analyzed. In this molecule, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, indicating a specific spatial arrangement that could influence the compound's reactivity and interaction with biological targets . This information can be useful when considering the molecular structure analysis of the compound , as the orientation of the rings and the overall 3D structure can affect its chemical properties and potential as a drug precursor.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole acetamide derivatives can be inferred from their pKa values, which indicate how easily a compound can donate or accept protons in chemical reactions. The pKa values for a set of related compounds were determined to be between 5.91 and 8.34 for the first protonation at the imidazole ring nitrogen, and between 3.02 and 4.72 for the second protonation at the benzothiazole ring nitrogen . These values suggest that the compounds have moderate acidity and could participate in reactions where proton transfer is significant.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives can be diverse. The pKa values suggest that these compounds have acidic properties and could exist in different protonation states depending on the pH of the environment . Additionally, the crystal structure of a related compound shows intermolecular interactions such as C-H...O hydrogen bonds, which could influence the compound's solubility, melting point, and stability . These properties are crucial for the development of drug precursors as they affect the compound's behavior in biological systems and its suitability for formulation into a drug product.

Aplicaciones Científicas De Investigación

Generation of Structurally Diverse Libraries

Research by Roman (2013) explored the utilization of ketonic Mannich bases for generating a structurally diverse library of compounds through alkylation and ring closure reactions. This methodological approach demonstrates the compound's versatility in synthesizing a wide array of chemical entities, potentially including derivatives or structurally similar compounds to N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride, for various scientific applications (Roman, 2013).

Development of Inhibitors with Therapeutic Potential

Iftikhar et al. (2019) detailed a novel synthetic route leading to the creation of 1,3,4-oxadiazole derivatives, exhibiting potent α-glucosidase inhibitory potential. These compounds, derived through successive conversions from 4-chlorobenzoic acid, highlight the therapeutic research applications of related chemical structures in addressing diseases through enzyme inhibition (Iftikhar et al., 2019).

Synthesis and Evaluation of Neuroprotective Agents

González-Muñoz et al. (2011) conducted research on N-acylaminophenothiazines, revealing their neuroprotective properties and potential as treatment agents for Alzheimer's disease. The study showcases the chemical's multifunctional activity, including selective inhibition and protection against neuronal damage, indicating the relevance of similar compounds in neuroprotective therapeutic research (González-Muñoz et al., 2011).

Catalytic Applications in Organic Synthesis

Liu et al. (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols, showcasing the compound's utility in enhancing synthetic efficiency and environmental sustainability in organic synthesis. This research underlines the potential catalytic applications of related chemical structures in facilitating complex organic reactions (Liu et al., 2014).

Propiedades

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O3S.ClH/c1-21(2)9-4-10-22(16(26)11-23-14(24)7-8-15(23)25)18-20-17-12(19)5-3-6-13(17)27-18;/h3,5-6H,4,7-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEDEPFOMZSPPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)CN3C(=O)CCC3=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-acetylbenzamide](/img/structure/B2506130.png)

![Bicyclo[3.2.0]heptane-6-sulfonamide](/img/structure/B2506135.png)

![N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide](/img/structure/B2506136.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2506142.png)

![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2506145.png)

![Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate](/img/structure/B2506146.png)

![4-benzyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2506152.png)

![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one](/img/structure/B2506153.png)